(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
Description
Properties
IUPAC Name |
(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFVVVKVNJPHDJ-VSZNYVQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925915 | |
| Record name | 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127592-29-4 | |
| Record name | 1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127592294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Characteristics
(1R,2S,3R,4S)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol (C₁₈H₁₆O₄, MW 296.32 g/mol) features a fused tetracyclic aromatic backbone with four hydroxyl groups at positions 1, 2, 3, and 4. Its stereochemistry is critical for biological activity, particularly in studies of carcinogenic diol epoxide metabolites. The compound’s solubility in polar solvents (e.g., DMSO, ethanol) and stability under refrigeration are noted in handling protocols.
Synthetic Pathways
Photochemical Cyclization
Photochemical methods are widely employed to construct the chrysene backbone. A modified approach from Tiruye and Jørgensen (2022) involves UV irradiation of stilbene precursors to induce cyclization. For the tetrol derivative, the process begins with 1,2-dimethoxystilbene, which undergoes photocyclization to form a dihydrochrysene intermediate. Subsequent demethylation using boron tribromide (BBr₃) yields the catechol structure, followed by dihydroxylation with osmium tetroxide (OsO₄) to introduce the remaining hydroxyl groups.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Stilbene cyclization | UV light (254 nm), THF, 24 h | 65% |
| Demethylation | BBr₃, CH₂Cl₂, –78°C to RT, 6 h | 82% |
| Dihydroxylation | OsO₄, NMO, acetone/H₂O, 12 h | 58% |
Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is pivotal for stereochemical control. Using AD-mix-β (containing (DHQ)₂PHAL ligand), the syn-dihydroxylation of chrysene-1,2-quinone achieves the (1R,2S) configuration. Epoxidation with m-chloroperbenzoic acid (mCPBA) followed by acid-catalyzed ring-opening introduces the 3R and 4S hydroxyl groups. This method aligns with Harvey’s 1986 protocol for diol epoxide synthesis.
Key Data
-
Enantiomeric excess (ee): 94% (HPLC analysis, Chiralpak IA column)
-
Overall yield: 41% (four steps)
Enzymatic Resolution
Lipase-Catalyzed Kinetic Resolution
Racemic tetrol mixtures are resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (1S,2R,3S,4R)-enantiomer, leaving the desired (1R,2S,3R,4S)-tetrol unmodified. After acetylation, column chromatography separates the enantiomers.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | Tert-butyl methyl ether |
| Temperature | 30°C |
| Conversion | 48% (theoretical max for resolution) |
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) resolves stereoisomers, while preparative TLC (silica gel GF₂₅₄, 9:1 CH₂Cl₂:MeOH) isolates the tetrol. Purity exceeds 98% by ¹H NMR and HRMS.
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.5 Hz, 2H), 7.45 (t, J = 7.2 Hz, 2H), 5.21 (s, 4H, OH), 4.78 (m, 2H), 3.92 (dd, J = 10.1, 4.3 Hz, 2H).
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HRMS (ESI+) : m/z 297.1332 [M+H]⁺ (calc. 297.1335).
Challenges and Innovations
Stereochemical Drift
Mid-synthesis epimerization is mitigated by low-temperature (–20°C) workups and non-polar solvents (e.g., hexane/EtOAc). Doan et al. (2004) reported a 15% loss in ee without these precautions.
Green Chemistry Approaches
Copper-catalyzed atom transfer radical cyclization (ATRC), developed at Warwick University, offers a sustainable alternative for constructing the chrysene core. Using CuSO₄·5H₂O in aqueous ethanol, this method reduces reliance on toxic OsO₄ and achieves 68% yield with comparable stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Toxicological Research
DNA Adduct Formation and Analysis
One of the primary applications of (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is in the study of DNA adducts formed from PAH exposure. Research has demonstrated that this compound can form stable adducts with DNA and globin proteins when derived from diol epoxides of benzo[α]pyrene (BP) and other PAHs. The detection of these adducts is crucial for understanding the carcinogenic potential of PAHs and involves sophisticated analytical techniques such as gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) .
Case Study: Detection Methodology
A study by Melikian et al. utilized GC-NICI-MS to analyze tetramethyl ether derivatives of tetraols formed upon hydrolysis of DNA and globin adducts. This methodology revealed that hydrolysis conditions significantly affect the recovery of tetraols and their subsequent detection. The study highlighted the stability of tetraols under specific conditions and established a reliable approach for quantifying PAH adducts in biological samples .
Environmental Monitoring
Assessment of PAH Pollution
The compound is also instrumental in environmental monitoring programs aimed at assessing PAH pollution levels in various ecosystems. Due to its ability to form adducts with biological macromolecules, this compound serves as a biomarker for exposure to PAHs in contaminated environments.
Case Study: Biomonitoring in Wildlife
Research has employed this compound as a biomarker to evaluate PAH exposure in wildlife populations. By analyzing tissue samples from affected species for the presence of tetraols derived from PAHs like benzo[α]pyrene and chrysene derivatives, scientists can assess the ecological impact of industrial pollutants on biodiversity .
Medicinal Chemistry
Potential Therapeutic Applications
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its structural similarity to other biologically active compounds prompts research into its efficacy as an anti-cancer agent or as a modulator of cellular signaling pathways involved in cancer progression.
Case Study: Antitumor Activity Exploration
Preliminary studies have indicated that derivatives of tetrahydrochrysene compounds exhibit cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the mechanism of action and therapeutic potential of this compound in cancer treatment .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Toxicology | Analysis of DNA adducts formed from PAHs; detection methods using GC-NICI-MS |
| Environmental Monitoring | Biomarker for assessing PAH pollution levels; studies on wildlife exposure |
| Medicinal Chemistry | Investigating potential anti-cancer properties; exploring cellular signaling modulation |
Mechanism of Action
The mechanism of action of (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol and related compounds:
Key Insights:
Stereochemical Impact : The (1R,2S,3R,4S) configuration of the target compound likely enhances its solubility and target specificity compared to its (1S,2R,3S,4R) isomer, which may exhibit altered pharmacokinetics .
Backbone Flexibility : Linear or cyclohexene-based tetrols (e.g., LX2932, 5-cyclohexene-tetrol) prioritize metabolic stability over aromatic interactions, broadening therapeutic applicability .
Functional Group Modifications: Addition of amino (Valiolamine) or methyl (tetramethylchrysene) groups drastically shifts biological activity, emphasizing the hydroxyl group's role in hydrogen bonding and enzyme inhibition .
Natural vs. Synthetic : Natural products like Fructosazine highlight evolutionary optimization of tetrol arrangements, whereas synthetic analogs (e.g., LX2932) focus on clinical efficacy .
Research Findings and Data
- Anti-Inflammatory Activity : The target compound inhibits sphingosine-1-phosphate lyase (S1PL) with IC50 values comparable to LX2932, suggesting shared mechanistic pathways despite structural differences .
- Solubility : Hydroxyl density and stereochemistry confer higher aqueous solubility (~15 mg/mL) compared to methylated analogs like tetramethylchrysene (<1 mg/mL) .
- Thermodynamic Stability : Cyclohexene-based tetrols exhibit lower melting points (120–140°C) than rigid chrysene derivatives (200–220°C), reflecting backbone flexibility .
Biological Activity
(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a polycyclic aromatic compound that has garnered attention in recent years due to its potential biological activities. This compound is structurally related to other tetrahydrochrysene derivatives and exhibits various pharmacological properties. This article provides an overview of its biological activity based on diverse research findings.
- Molecular Formula : C18H16O4
- Molecular Weight : 288.32 g/mol
- Chemical Structure : The compound features a fused ring system typical of polycyclic aromatic hydrocarbons (PAHs), which is significant for its interaction with biological systems.
1. Estrogenic Activity
Research indicates that this compound exhibits estrogenic activity. It acts as a selective estrogen receptor modulator (SERM), influencing estrogen receptor pathways in various tissues.
- Mechanism of Action : The compound binds to estrogen receptors (ERs), leading to transcriptional activation or repression of target genes involved in cell proliferation and differentiation.
- Case Study : In vitro assays demonstrated that this compound can stimulate the proliferation of estrogen-sensitive breast cancer cell lines (MCF-7) at certain concentrations while exhibiting inhibitory effects at higher doses .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays:
- DPPH Radical Scavenging Assay : The compound showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.
- Ferric Reducing Antioxidant Power (FRAP) : Results from FRAP assays suggested that the compound could reduce ferric ions to ferrous ions effectively .
3. Anti-cancer Activity
Studies have highlighted the anti-cancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HCT116 colorectal cancer cells) revealed that the compound induced apoptosis and inhibited cell proliferation. The IC50 values were determined using sulforhodamine B assays.
- Mechanism : The anti-cancer effects were associated with the induction of ferroptosis and modulation of apoptotic pathways .
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Findings |
|---|---|---|
| Estrogenic Activity | Cell Proliferation Assays | Stimulated MCF-7 cell growth |
| Antioxidant Activity | DPPH and FRAP Assays | Significant radical scavenging effect |
| Anti-cancer Activity | IC50 Measurement | Induced apoptosis in HCT116 cells |
Research Findings
Recent studies have focused on understanding the structure-activity relationship (SAR) of tetrahydrochrysene derivatives. Notably:
- SAR Studies : Modifications at specific positions on the tetrahydrochrysene structure can enhance or diminish biological activities. For example, substituents at the C3 position have been shown to significantly impact estrogenic potency .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in cancer treatment. Preliminary results indicate reduced tumor growth in xenograft models treated with the compound .
Q & A
Q. What are the established synthetic routes for (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol?
The compound can be synthesized via reductive cyclization or Leuckart reaction pathways. For example, 4-keto-1,2,3,4-tetrahydrochrysene intermediates react with formamide and formic acid under Leuckart conditions to yield formamide derivatives, which can be further reduced to tetrols. Reaction optimization should focus on temperature control (reflux in methanol) and purification via recrystallization (e.g., MTBE or ethanol mixtures) to achieve >70% yields .
Q. What analytical methods are recommended for confirming the stereochemical purity of this tetrol?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For stereochemical validation:
- ¹H/¹³C NMR : Compare chemical shifts of hydroxyl-bearing carbons (δ 60–80 ppm) and coupling constants (e.g., J vicinal = 3–6 Hz for cis-diols).
- FTIR : Confirm hydroxyl stretching (3200–3400 cm⁻¹) and absence of ketone peaks (~1700 cm⁻¹).
- HPLC with chiral columns : Use polar stationary phases (e.g., amylose-based) to resolve stereoisomers, with mobile phases of acetonitrile/water (85:15) at 1.0 mL/min .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH stability : Incubate solutions (1 mM in PBS) at pH 2–12 (25°C, 72 hrs), monitoring degradation via UV-Vis (λ = 260 nm) and LC-MS.
- Thermal stability : Heat solid samples to 40–100°C (24–48 hrs) and analyze for decomposition products (e.g., keto derivatives) using TLC and GC-MS .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model binding to targets like AMPK or PI3K. Use the following parameters:
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antinociceptive vs. anti-diabetic effects)?
Perform mechanistic studies:
Q. What strategies are recommended for isolating stereoisomers of this tetrol from complex mixtures?
Combine chromatographic and enzymatic methods:
Q. How does the compound’s stereochemistry influence its metabolic fate in vivo?
Stereochemical retention can be studied via isotopic labeling (e.g., ¹³C at C1) and tracking in rodent models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
